molecular formula C21H29N5O3 B2745149 N-(2-methoxyphenethyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide CAS No. 1171147-98-0

N-(2-methoxyphenethyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide

Cat. No. B2745149
CAS RN: 1171147-98-0
M. Wt: 399.495
InChI Key: GIZNAPSMGOSNBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenethyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C21H29N5O3 and its molecular weight is 399.495. The purity is usually 95%.
BenchChem offers high-quality N-(2-methoxyphenethyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxyphenethyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Compounds with pyrazole-acetamide derivatives have been synthesized and characterized, demonstrating significant antioxidant activity. For example, novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives exhibit notable antioxidant properties through various in vitro assays, indicating their potential as antioxidant agents (Chkirate et al., 2019).

Herbicide Inhibition

Chloroacetamide derivatives, such as alachlor and metazachlor, serve as selective herbicides. Their mechanism involves inhibiting fatty acid synthesis in plants, showcasing their application in agricultural science for controlling unwanted vegetation (Weisshaar & Böger, 1989).

Radioligand Imaging

A series of phenylpyrazolo[1,5-a]pyrimidineacetamides has been reported as selective ligands for the translocator protein (18 kDa), crucial for developing radioligands for PET imaging. This highlights the compound's relevance in medical imaging and diagnostics (Dollé et al., 2008).

Metabolic Activation and Carcinogenicity Studies

The metabolism of chloroacetamide herbicides, indicating the pathway leading to DNA-reactive products, implicates similar compounds in toxicological and environmental health research. This research provides insights into the metabolism and potential risks of chloroacetamide derivatives in both humans and rats (Coleman et al., 2000).

Antipsychotic Agents

Explorations into pyrazole-acetamide derivatives for their potential as novel antipsychotic agents without dopamine receptor interaction indicate the therapeutic applications of such compounds in behavioral health (Wise et al., 1987).

Synthetic Utility in Heterocycle Formation

Research into the synthesis of diverse heterocyclic compounds from precursors containing pyrazole and acetamide groups illustrates the compound's utility in organic synthesis, contributing to the development of novel pharmaceuticals and materials (Vovk et al., 2001).

properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-2-[5-methyl-3-(4-methylpiperazine-1-carbonyl)pyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O3/c1-16-14-18(21(28)25-12-10-24(2)11-13-25)23-26(16)15-20(27)22-9-8-17-6-4-5-7-19(17)29-3/h4-7,14H,8-13,15H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZNAPSMGOSNBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)NCCC2=CC=CC=C2OC)C(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenethyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide

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